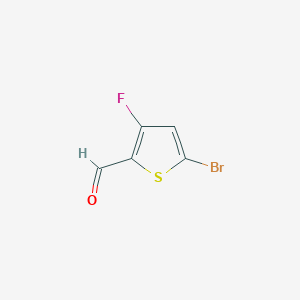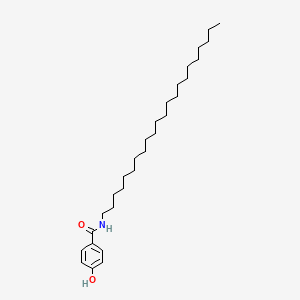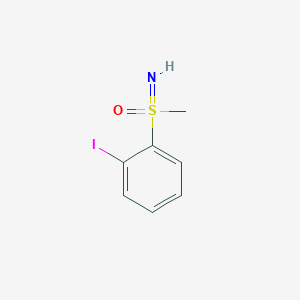
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride is a fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is often used in various scientific research and industrial applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride typically involves the reaction of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol with amine hydrochloride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler fluorinated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Fluorinated oxides.
Reduction: Fluorinated amines.
Substitution: Various substituted fluorinated compounds.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of fluorinated polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes and proteins, altering their activity and function. This interaction is facilitated by the high electronegativity of the fluorine atoms, which enhances the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylperchlorate
- Hexafluoro-tert-butanol
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride is unique due to its high thermal stability and resistance to oxidation. These properties make it particularly valuable in applications requiring robust and durable compounds.
Propriétés
Formule moléculaire |
C4H6ClF6N |
|---|---|
Poids moléculaire |
217.54 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H5F6N.ClH/c1-2(11,3(5,6)7)4(8,9)10;/h11H2,1H3;1H |
Clé InChI |
GRNGEYQTJPGMEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)(F)F)(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



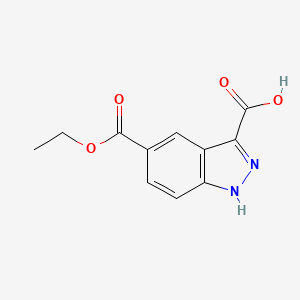
![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)


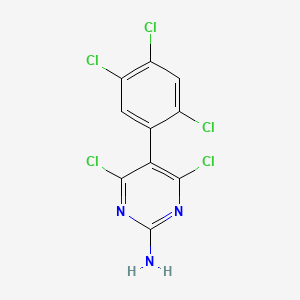
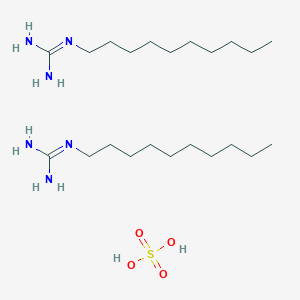
![7-Benzyl-4-(2,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13108660.png)
